Ferroptosis-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

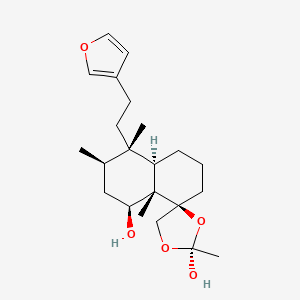

C22H34O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

(1'S,2R,3'R,4R,4'S,4'aR,8'aS)-4'-[2-(furan-3-yl)ethyl]-2,3',4',8'a-tetramethylspiro[1,3-dioxolane-4,8'-2,3,4a,5,6,7-hexahydro-1H-naphthalene]-1',2-diol |

InChI |

InChI=1S/C22H34O5/c1-15-12-18(23)20(3)17(19(15,2)10-7-16-8-11-25-13-16)6-5-9-22(20)14-26-21(4,24)27-22/h8,11,13,15,17-18,23-24H,5-7,9-10,12,14H2,1-4H3/t15-,17-,18+,19+,20+,21-,22+/m1/s1 |

InChI Key |

OHUWAKBYRFUZRI-ZPYIRMGQSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC[C@]24CO[C@@](O4)(C)O)C)O |

Canonical SMILES |

CC1CC(C2(C(C1(C)CCC3=COC=C3)CCCC24COC(O4)(C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Ferrostatin-1: A Deep Dive into its Core Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ferrostatin-1 (Fer-1) has emerged as a cornerstone tool in the study of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Its potency and selectivity have made it an indispensable molecule for dissecting the intricate signaling pathways governing this process and for exploring its therapeutic potential in a range of diseases, including neurodegenerative disorders, ischemic injuries, and certain cancers.[1][4] This guide provides a comprehensive overview of the core mechanism of action of Ferrostatin-1, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: A Potent Radical-Trapping Antioxidant

The primary mechanism of action of Ferrostatin-1 is its function as a potent, lipophilic radical-trapping antioxidant (RTA).[5][6][7] It effectively inhibits the accumulation of lipid reactive oxygen species (ROS), thereby preventing the oxidative damage to cell membranes that is the hallmark of ferroptosis.[4]

Ferroptosis is initiated by the accumulation of lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs) within cellular membranes.[8][9] This process is catalyzed by iron and can be mediated by enzymes such as lipoxygenases (LOXs).[5][8] The central defender against this onslaught is the glutathione peroxidase 4 (GPX4) enzyme, which, using glutathione (GSH) as a cofactor, reduces toxic lipid hydroperoxides to non-toxic lipid alcohols.[2][3]

Ferrostatin-1 intervenes in this process by directly scavenging lipid peroxyl radicals, the chain-carrying species in the lipid peroxidation cascade.[5][6] This action breaks the chain reaction of lipid peroxidation, protecting the cell from membrane damage and subsequent lysis. While other antioxidants like Vitamin E also possess radical-trapping capabilities, Ferrostatin-1 has been shown to be significantly more potent in the context of ferroptosis.[5][7]

Interestingly, some studies suggest that Ferrostatin-1 is not consumed in its reaction with lipid radicals. It is proposed that the oxidized Ferrostatin-1 radical is recycled back to its active form by ferrous iron (Fe²⁺), creating a pseudo-catalytic cycle that enhances its anti-ferroptotic efficacy.[10][11]

Recent evidence also points to a more specific interaction, where Ferrostatin-1 can bind to the 15-lipoxygenase (15LOX)/phosphatidylethanolamine binding protein 1 (PEBP1) complex, suppressing the generation of peroxidized phosphatidylethanolamines (PEs), which are critical signaling molecules in ferroptosis.[12]

Signaling Pathway of Ferroptosis and Ferrostatin-1 Intervention

The signaling cascade of ferroptosis is complex, involving iron metabolism, lipid metabolism, and the antioxidant defense system. The following diagram illustrates the key players in this pathway and the point of intervention for Ferrostatin-1.

Caption: Ferroptosis pathway and the inhibitory action of Ferrostatin-1.

Quantitative Data: Efficacy of Ferrostatin-1

The potency of Ferrostatin-1 is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various cell-based assays.

| Cell Line | Inducer | Assay | EC50/IC50 (nM) | Reference |

| HT-1080 | Erastin | Cell Viability | ~60 | [4][13] |

| Pfa-1 (mouse fibroblasts) | RSL3 | Cell Viability | 45 ± 5 | [5] |

| HT22 (mouse hippocampal) | Glutamate | Cell Viability | Potent at 100 nM | [5] |

Experimental Protocols

1. Cell Viability Assay to Determine Ferrostatin-1 Efficacy

This protocol outlines a typical experiment to measure the protective effect of Ferrostatin-1 against inducer-driven ferroptosis.

-

Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of Ferrostatin-1 in cell culture medium.

-

Aspirate the old medium from the cells and add the medium containing different concentrations of Ferrostatin-1.

-

Add a ferroptosis inducer (e.g., 10 µM Erastin or 100 nM RSL3) to the appropriate wells. Include vehicle-only and inducer-only controls.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement:

-

Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).

-

Follow the manufacturer's instructions to add the reagent to each well.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-only control (100% viability) and the inducer-only control (0% viability).

-

Plot the percentage of viability against the log concentration of Ferrostatin-1.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).

-

2. Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol describes the use of a fluorescent probe to directly measure lipid peroxidation, the hallmark of ferroptosis.

-

Cell Seeding and Treatment: Seed and treat cells with a ferroptosis inducer and various concentrations of Ferrostatin-1 as described in the cell viability assay protocol.

-

Probe Loading:

-

Approximately 1-2 hours before the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Cell Harvesting and Staining (for Flow Cytometry):

-

Wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells using trypsin and resuspend them in PBS containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer. The C11-BODIPY 581/591 probe fluoresces red in its reduced state and shifts to green fluorescence upon oxidation by lipid radicals.

-

Measure the fluorescence intensity in the green channel (e.g., FITC channel). An increase in green fluorescence indicates lipid peroxidation.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the green channel for each treatment condition.

-

Compare the fluorescence intensity of Ferrostatin-1 treated cells to the inducer-only control to determine the extent of lipid peroxidation inhibition.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-ferroptotic activity of Ferrostatin-1.

Caption: A typical workflow for assessing Ferrostatin-1's efficacy.

References

- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ferroptosis Pathway | Rockland [rockland.com]

- 3. antbioinc.com [antbioinc.com]

- 4. apexbt.com [apexbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Ferrostatin-1: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrostatin-1 (Fer-1) has emerged as a cornerstone in the study of a novel form of regulated cell death known as ferroptosis. This synthetic antioxidant has been instrumental in elucidating the molecular mechanisms of this iron-dependent, oxidative cell death pathway. Its potent and selective inhibition of ferroptosis has made it an invaluable tool in a wide range of disease models, including neurodegeneration, acute kidney injury, and cancer.[1][2] This technical guide provides an in-depth overview of the discovery and development timeline of Ferrostatin-1, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its use.

Discovery and Development Timeline

The journey of Ferrostatin-1 is intrinsically linked to the discovery of ferroptosis itself. Here are the key milestones in its development:

-

2012: The Genesis of Ferroptosis and the Discovery of Ferrostatin-1 In a landmark study, the term "ferroptosis" was coined to describe a unique, iron-dependent form of non-apoptotic cell death.[3][4][5] This discovery was made while screening for small molecules that could selectively kill cancer cells with RAS mutations.[4] In the same year, through a high-throughput chemical screening, Ferrostatin-1 was identified as a potent inhibitor of this newly described cell death pathway.[6] It was found to effectively prevent erastin-induced ferroptosis in human fibrosarcoma HT-1080 cells.[6]

-

Subsequent Years: Elucidating the Mechanism and Expanding Applications Following its discovery, research focused on understanding how Ferrostatin-1 works. It was initially hypothesized to act as a lipophilic antioxidant, preventing the accumulation of lipid reactive oxygen species (ROS) that is a hallmark of ferroptosis.[1][2] Further studies revealed that Fer-1 is a radical-trapping antioxidant that can inhibit lipid peroxidation within cellular membranes.[3][7] More recent investigations have provided a more nuanced understanding, suggesting that Ferrostatin-1 can bind to the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex, thereby suppressing the generation of peroxidized phosphatidylethanolamines (PE), which are critical signals for ferroptosis.[8]

-

Ongoing Research and Development: Improving on a Scaffold While highly effective in vitro, the initial form of Ferrostatin-1 had limitations for in vivo use due to poor metabolic stability.[6][9] This has spurred the development of new Ferrostatin-1 analogs with improved pharmacokinetic properties, making them more suitable for preclinical and potentially clinical applications.[9]

Mechanism of Action: Inhibiting the Ferroptotic Cascade

Ferroptosis is a complex process initiated by the irondependent accumulation of lipid hydroperoxides to lethal levels.[10] The canonical pathway involves the inhibition of the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular cysteine and, consequently, the antioxidant glutathione (GSH).[11] This, in turn, inactivates the selenoenzyme glutathione peroxidase 4 (GPX4), which is crucial for detoxifying lipid peroxides.[4][11]

Ferrostatin-1 intervenes in this pathway primarily as a potent radical-trapping antioxidant.[7] It effectively scavenges lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation and preventing the accumulation of lethal lipid ROS.[3]

A more detailed mechanism involves the interaction of Ferrostatin-1 with the 15LOX/PEBP1 complex. This complex is responsible for generating hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE), a key signaling molecule in ferroptosis.[8] Ferrostatin-1 can bind to this complex and inhibit its catalytic activity, thus preventing the production of the pro-ferroptotic signal.[8]

Quantitative Efficacy Data

The potency of Ferrostatin-1 has been quantified in various cellular models of ferroptosis. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values demonstrate its high efficacy.

| Cell Line | Ferroptosis Inducer | Efficacy Metric | Value | Reference |

| HT-1080 | Erastin | EC50 | 60 nM | [12][13][14] |

| HT-22 | Glutamate | - | Maximum effect at 12 µM | [11] |

| Primary Cardiomyocytes | H2O2 | - | Protective effect at 3-12 µM | [4] |

| Balb/3T3 | Cobalt Nanoparticles | IC50 | ~400 µM (for CoNPs) | [15] |

| Liposomes | Fe2+ | IC50 | 0.017 µM | [16] |

Key Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of Ferrostatin-1.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the protective effect of Ferrostatin-1 against ferroptosis-induced cell death.

-

Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 8,000 cells/well and culture overnight.[12]

-

Treatment:

-

Pre-treat cells with various concentrations of Ferrostatin-1 (e.g., 0.5 µM) for a specified period (e.g., 12 or 24 hours).[11][12]

-

Induce ferroptosis by adding a ferroptosis inducer such as RSL3 (e.g., 40 nM) or erastin (e.g., 200 nM).[12]

-

Include control groups: untreated cells, cells treated with the inducer alone, and cells treated with Ferrostatin-1 alone.

-

-

Incubation: Incubate the cells for a designated time (e.g., 24 hours).[12]

-

Assay: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is calculated relative to the untreated control.

Measurement of Reactive Oxygen Species (ROS)

This protocol measures the ability of Ferrostatin-1 to suppress the accumulation of intracellular and lipid ROS.

-

Cell Treatment: Treat cells with Ferrostatin-1 and a ferroptosis inducer as described in the cell viability assay.

-

Staining: After the treatment period, wash the cells and incubate them with a ROS-sensitive fluorescent probe (e.g., DCFH-DA for total ROS or C11-BODIPY 581/591 for lipid ROS) in the dark.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader. A decrease in fluorescence in Ferrostatin-1 treated cells indicates ROS scavenging.[4][15]

Lipid Peroxidation Assay (MDA Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

-

Cell Lysate Preparation: Following treatment, harvest and lyse the cells.

-

Assay: Perform the MDA assay on the cell lysates using a commercially available kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

Measurement: Measure the absorbance of the product at the specified wavelength. A reduction in MDA levels in Ferrostatin-1 treated samples indicates inhibition of lipid peroxidation.[15]

Western Blotting for Ferroptosis-Related Proteins

This technique is used to assess the effect of Ferrostatin-1 on the expression of key proteins in the ferroptosis pathway.

-

Protein Extraction: Extract total protein from treated and control cells.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., GPX4, SLC7A11, Nrf2).[4][11]

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescence substrate. Changes in protein expression levels can provide insights into the mechanism of action of Ferrostatin-1.

Conclusion

Ferrostatin-1 has proven to be an indispensable chemical probe for dissecting the intricate mechanisms of ferroptosis. Its discovery and subsequent development have not only advanced our fundamental understanding of this unique cell death modality but also opened up new therapeutic avenues for a host of diseases characterized by iron-dependent oxidative stress. The continued development of more drug-like Ferrostatin-1 analogs holds significant promise for translating the potent anti-ferroptotic activity of this compound into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Ferrostatin-1 in their investigations into the fascinating and rapidly evolving field of ferroptosis.

References

- 1. Determination of the subcellular localization and mechanism of action of ferrostatins in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Ferroptosis-Specific Inhibitor Ferrostatin-1 Relieves H2O2-Induced Redox Imbalance in Primary Cardiomyocytes through the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Development of the Concept of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. doaj.org [doaj.org]

- 11. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ferrostatin-1 | Cell Signaling Technology [cellsignal.com]

- 14. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferrostatin-1 alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Ferrostatin-1: A Technical Guide to its Core Mechanism in Inhibiting Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrostatin-1 (Fer-1) has emerged as a cornerstone tool in the study of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] This technical guide delves into the core mechanisms by which Ferrostatin-1 exerts its potent inhibitory effects on lipid peroxidation, providing a comprehensive resource for researchers in academia and the pharmaceutical industry. We will explore its role as a radical-trapping antioxidant, its interaction with key enzymatic players, and the quantitative measures of its efficacy. Detailed experimental protocols and visual representations of the underlying pathways are provided to facilitate a deeper understanding and practical application of this critical small molecule inhibitor.

Introduction to Ferrostatin-1 and Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][3] This process has been implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[2][4] Ferrostatin-1 was identified through high-throughput screening as a potent and selective inhibitor of ferroptosis.[1] Its ability to rescue cells from ferroptotic death has made it an invaluable probe for dissecting the molecular intricacies of this pathway and a promising scaffold for the development of novel therapeutics.[1][2]

The Dual Mechanism of Ferrostatin-1 in Inhibiting Lipid Peroxidation

The inhibitory effect of Ferrostatin-1 on lipid peroxidation is multifaceted, involving both the direct scavenging of lipid radicals and the modulation of enzymatic pathways responsible for generating these damaging species.

Radical-Trapping Antioxidant (RTA) Activity

The primary and most well-established mechanism of Ferrostatin-1 is its function as a radical-trapping antioxidant (RTA).[5][6] It directly intercepts and neutralizes chain-propagating lipid peroxyl radicals (LOO•) within biological membranes, thereby terminating the lipid peroxidation chain reaction.[5][7]

The aromatic amine moiety of Ferrostatin-1 is crucial for this activity, as it can donate a hydrogen atom to a lipid peroxyl radical, effectively neutralizing it.[8] While kinetic studies in solution have shown that Fer-1's inherent reactivity with peroxyl radicals is about ten times lower than that of α-tocopherol (vitamin E), it exhibits significantly greater potency in the lipid bilayer environment of cell membranes.[5] This enhanced activity in a biologically relevant context underscores its efficacy as a ferroptosis inhibitor.[5][9]

A key aspect of Fer-1's radical-trapping mechanism is its proposed catalytic recycling in the presence of ferrous iron (Fe²⁺).[3][10] After donating a hydrogen atom to a lipid radical, the resulting Fer-1 radical can be reduced back to its active form by Fe²⁺.[3] This recycling process allows a single molecule of Fer-1 to neutralize multiple radical species, contributing to its high potency.[3][10]

Inhibition of the 15-Lipoxygenase (15LOX)/PEBP1 Complex

Emerging evidence points to a second, complementary mechanism involving the inhibition of the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex.[8][11] This complex is a key enzymatic driver of ferroptosis, specifically generating pro-ferroptotic lipid hydroperoxides like 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE).[8]

While Ferrostatin-1 is a poor inhibitor of 15LOX alone, it effectively inhibits the production of 15-HpETE-PE by the 15LOX/PEBP1 complex.[8][12] Computational modeling suggests that Fer-1 binds to the interface of the 15LOX/PEBP1 complex, potentially disrupting its catalytic activity.[8][13] This finding resolves the paradox of why Fer-1 is a potent ferroptosis inhibitor despite being a weak inhibitor of the isolated 15LOX enzyme.[8]

Signaling Pathways and Logical Relationships

The interplay between these mechanisms can be visualized in the following diagrams:

Quantitative Data on Ferrostatin-1 Efficacy

The potency of Ferrostatin-1 has been quantified in various cellular models and experimental systems. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Inducer | Reference |

| EC₅₀ | 60 nM | HT-1080 fibrosarcoma | Erastin | [14] |

| EC₅₀ | 45 ± 5 nM | Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 | [5] |

| IC₅₀ | ~10 nM | 15LOX2/PEBP1 complex | - | [8][12] |

| IC₅₀ | 0.017 µM | Iron-initiated peroxidation in liposomes | Fe²⁺ | [10] |

| IC₅₀ | 1.66 µM | Azo-initiator (ABIP) peroxidation | ABIP | [10] |

Table 1: Potency of Ferrostatin-1 in various in vitro models.

| Parameter | Ferrostatin-1 | α-Tocopherol | Conditions | Reference |

| kᵢₙₕ (M⁻¹s⁻¹) | 3.5 x 10⁵ | 3.6 x 10⁶ | Styrene autoxidation in chlorobenzene | [5] |

| kᵢₙₕ (M⁻¹s⁻¹) | 4.6 x 10⁴ | 4.7 x 10³ | Egg-PC unilamellar liposomes | [5] |

Table 2: Reaction rate constants (kᵢₙₕ) of Ferrostatin-1 and α-Tocopherol with peroxyl radicals.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to evaluate the efficacy of Ferrostatin-1. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[15]

-

Treatment: Treat cells with various concentrations of a ferroptosis inducer (e.g., Erastin, RSL3) with or without co-treatment with Ferrostatin-1 (e.g., 1 µM).[15] Include appropriate vehicle controls.

-

Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).[15]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[15]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[15]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric measurement of lipid peroxidation.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol.

-

Probe Loading: During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Cell Harvesting and Washing: Gently harvest the cells (e.g., by trypsinization), wash twice with phosphate-buffered saline (PBS), and resuspend in PBS.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Excite the probe at 488 nm and collect emission in two channels (e.g., ~520 nm for the green oxidized form and ~590 nm for the red reduced form).

-

Analysis: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

In Vitro Antioxidant Capacity (DPPH Reduction Assay)

This cell-free assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 100 µM). Prepare serial dilutions of Ferrostatin-1 and a positive control antioxidant (e.g., Trolox) in methanol.

-

Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound or control solution.[1][2]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][2]

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.[1][2]

-

Analysis: Calculate the percentage of DPPH scavenging activity.

Conclusion

Ferrostatin-1 is a potent inhibitor of lipid peroxidation and a cornerstone tool for studying ferroptosis. Its dual mechanism of action, involving both direct radical trapping and inhibition of the 15LOX/PEBP1 complex, provides a robust defense against the catastrophic lipid damage that defines ferroptotic cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize Ferrostatin-1 in their investigations into the complex biology of ferroptosis and its implications in health and disease.

References

- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ferrostatin-1 alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Iron in Ferroptosis and the Inhibitory Action of Ferrostatin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2] Unlike other forms of programmed cell death such as apoptosis, ferroptosis is morphologically and biochemically distinct, primarily involving the peroxidation of polyunsaturated fatty acids within cellular membranes.[3] This process is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making it a critical area of investigation for therapeutic intervention.[1][4] A key inhibitor of this pathway, Ferrostatin-1 (Fer-1), has emerged as a powerful tool for studying ferroptosis and as a potential therapeutic agent.[5][6] This technical guide provides an in-depth exploration of the central role of iron in driving ferroptosis and the mechanism by which Ferrostatin-1 counteracts this process.

The Central Role of Iron in Ferroptosis

The defining feature of ferroptosis is its absolute dependence on iron.[1] Intracellular iron, particularly the readily available "labile iron pool," is a critical catalyst in the biochemical reactions that lead to the overwhelming lipid peroxidation characteristic of this cell death pathway.[1][7]

Iron Metabolism and the Labile Iron Pool (LIP)

Cells maintain a tightly regulated balance of iron. Most intracellular iron is safely sequestered in proteins like ferritin or incorporated into heme and iron-sulfur clusters.[1] However, a small, transient fraction exists as chelatable, redox-active iron known as the labile iron pool (LIP).[8] It is this pool of iron that is implicated in the initiation and propagation of ferroptosis.[1] An increase in the LIP, whether through enhanced iron uptake, impaired storage, or release from stores like ferritin via autophagy (a process termed ferritinophagy), sensitizes cells to ferroptotic stimuli.[9][10]

Iron-Dependent Lipid Peroxidation: The Engine of Ferroptotic Cell Death

The accumulation of lipid reactive oxygen species (ROS) is the ultimate executioner of ferroptosis, and iron is the engine driving this process through two primary mechanisms:

-

The Fenton Reaction: The Haber-Weiss reaction generates superoxide, which can then react with ferric iron (Fe³⁺) to produce ferrous iron (Fe²⁺). This Fe²⁺ then catalyzes the Fenton reaction, converting hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH).[7] These radicals can abstract hydrogen atoms from polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction of lipid peroxidation.[11]

-

Enzymatic Reactions: Iron is a crucial cofactor for enzymes like lipoxygenases (LOXs) and cytochrome P450 oxidoreductase (POR), which can directly catalyze the peroxidation of PUFAs.[9][12] These enzymes introduce oxygen into PUFAs, generating lipid hydroperoxides (PLOOH) that, in the presence of labile iron, can decompose into toxic lipid radicals, further propagating lipid peroxidation.[9]

Key Proteins in Iron-Mediated Ferroptosis

Several key proteins are involved in preparing lipids for peroxidation in an iron-dependent manner:

-

Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): This enzyme is crucial for esterifying long-chain polyunsaturated fatty acids, such as arachidonic acid (AA) and adrenic acid (AdA), into CoA esters.[13][14]

-

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3): Following the action of ACSL4, LPCAT3 incorporates these PUFA-CoAs into phospholipids, primarily phosphatidylethanolamines (PEs).[15][16] This enrichment of membranes with oxidizable PUFAs is a critical prerequisite for ferroptosis.

-

Glutathione Peroxidase 4 (GPX4): This selenoenzyme is the primary defense against ferroptosis.[4][17] Using glutathione (GSH) as a cofactor, GPX4 reduces toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thus terminating the lipid peroxidation chain reaction.[18] Inhibition or depletion of GPX4 is a common trigger for ferroptosis.[17]

Ferrostatin-1: A Potent Inhibitor of Ferroptosis

Ferrostatin-1 (Fer-1) was identified in a high-throughput screen as a potent and selective inhibitor of ferroptosis.[5] It has since become an indispensable tool for studying this cell death pathway and holds therapeutic promise.

Mechanism of Action: A Radical-Trapping Antioxidant

Ferrostatin-1 is a potent radical-trapping antioxidant (RTA).[6] Its primary mechanism of action is to intercept and neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[6][11] Specifically, Fer-1 is thought to scavenge initiating alkoxyl radicals generated from the reaction of ferrous iron with lipid hydroperoxides.[19][20] Interestingly, Fer-1 is not consumed in this process; the Fer-1 radical is reduced back to its active form by ferrous iron, creating a pseudo-catalytic cycle.[19] This allows Fer-1 to be highly effective at substoichiometric concentrations.

Counteracting Iron-Dependent Lipid Peroxidation

By directly quenching the lipid radicals that propagate the peroxidative chain reaction, Ferrostatin-1 effectively uncouples the presence of a labile iron pool and susceptible PUFA-containing phospholipids from the execution of cell death.[5][11] It does not significantly chelate iron or prevent its uptake but rather acts downstream to block the destructive consequences of iron-catalyzed lipid oxidation.[5]

Quantitative Data on Ferrostatin-1 Efficacy

The following table summarizes key quantitative data regarding the activity of Ferrostatin-1 from various studies.

| Cell Line/Model | Ferroptosis Inducer | Ferrostatin-1 Concentration | Observed Effect | Citation |

| HT-1080 Fibrosarcoma | Erastin (10 µM) | 1 µM | Prevention of lipid ROS accumulation and cell death | [5] |

| Rett Syndrome Fibroblasts | Erastin and RSL3 | Not specified | Prevention of increased cell toxicity | [21] |

| Mouse Embryonic Fibroblasts | Tamoxifen-induced Cre-mediated deletion of gpx4 | 100 nM | Increased cell survival | [6] |

| Mouse HT22 Hippocampal Cells | Glutamate (5 mM) | 100 nM | Increased cell viability | [6] |

| CLP-induced AKI mice | Cecal Ligation and Puncture (CLP) | Not specified | Decreased ROS and MDA, increased GSH | [22] |

| Balb/3T3 cells | Cobalt Nanoparticles (400 µM) | 1 µM | Increased cell survival rate | [23] |

Signaling Pathways in Ferroptosis and Points of Intervention for Ferrostatin-1

The signaling pathways leading to ferroptosis are complex and interconnected. The diagrams below, generated using the DOT language for Graphviz, illustrate the core pathways and the points at which Ferrostatin-1 exerts its inhibitory effects.

Caption: A diagram illustrating the core signaling pathways of ferroptosis, highlighting the roles of iron and lipid metabolism, and the inhibitory action of Ferrostatin-1.

Experimental Protocols

Measurement of the Labile Iron Pool (LIP)

Principle: The measurement of the LIP is commonly performed using fluorescent probes that are quenched upon binding to intracellular iron. Calcein-AM is a widely used probe for this purpose. It is a cell-permeable, non-fluorescent molecule that is cleaved by intracellular esterases to the fluorescent molecule calcein. Calcein's fluorescence is quenched by binding to labile iron. The addition of a strong, cell-permeable iron chelator then sequesters the iron from calcein, resulting in de-quenching and an increase in fluorescence, which is proportional to the size of the LIP.[24][25]

Detailed Methodology (Calcein-AM Assay):

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or plates for flow cytometry) and culture under desired experimental conditions.

-

Probe Loading:

-

Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Incubate the cells with Calcein-AM (e.g., 0.0625 µM in PBS) for 15-30 minutes at 37°C in the dark.[24]

-

-

Washing: Remove the Calcein-AM solution and wash the cells twice with PBS to remove any extracellular probe.

-

Baseline Fluorescence Measurement: Measure the initial fluorescence (F_initial) of the calcein-loaded cells using a fluorescence plate reader or flow cytometer (e.g., excitation ~488 nm, emission ~517 nm).

-

De-quenching: Add a strong, cell-permeable iron chelator (e.g., deferoxamine (DFO) or a bidentate chelator like 2,2'-bipyridine) to the cells and incubate for a sufficient time to allow for complete iron chelation (e.g., 10-60 minutes).

-

Final Fluorescence Measurement: Measure the final fluorescence (F_final) after the addition of the chelator.

-

Calculation: The labile iron pool is proportional to the change in fluorescence: ΔF = F_final - F_initial. This change can be compared across different experimental conditions.

Detection of Lipid Peroxidation

Principle: Lipid peroxidation can be detected using fluorescent probes that are specifically oxidized by lipid hydroperoxides. C11-BODIPY 581/591 is a lipophilic fluorescent dye that incorporates into cellular membranes. In its reduced form, it emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric measurement of lipid peroxidation.

Detailed Methodology (C11-BODIPY 581/591 Assay):

-

Cell Culture: Culture cells in a suitable format for fluorescence microscopy or flow cytometry.

-

Treatment: Treat the cells with the experimental compounds (e.g., ferroptosis inducers with or without inhibitors) for the desired duration.

-

Probe Loading:

-

In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.

-

-

Washing: Gently wash the cells with PBS to remove excess probe.

-

Imaging/Analysis:

-

Microscopy: Image the cells using appropriate filter sets for red (e.g., TRITC) and green (e.g., FITC) fluorescence.

-

Flow Cytometry: Analyze the cells using a flow cytometer, detecting fluorescence in the green (e.g., FL1) and red (e.g., FL2/FL3) channels.

-

-

Quantification:

-

Calculate the ratio of green to red fluorescence intensity for each cell or region of interest.

-

An increase in the green/red ratio indicates an increase in lipid peroxidation.

-

Experimental Workflow Diagram

Caption: A diagram showing the typical experimental workflows for measuring the labile iron pool and lipid peroxidation in ferroptosis studies.

Conclusion

Iron is the central and indispensable element in the execution of ferroptosis, acting as a catalyst for the devastating lipid peroxidation that ultimately leads to cell death. The labile iron pool provides the redox-active iron necessary for both enzymatic and non-enzymatic lipid oxidation. Ferrostatin-1 serves as a powerful antagonist to this process, not by targeting iron itself, but by efficiently neutralizing the lipid radicals that propagate the peroxidative damage. This mechanism underscores the critical role of radical chain reactions in the execution of ferroptosis. A thorough understanding of the interplay between iron metabolism and lipid peroxidation, along with the mechanisms of inhibitors like Ferrostatin-1, is paramount for the development of novel therapeutic strategies targeting diseases with a ferroptotic component.

References

- 1. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]

- 2. Lipid Peroxidation and Iron Metabolism: Two Corner Stones in the Homeostasis Control of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPX4, ferroptosis, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. mdpi.com [mdpi.com]

- 9. Iron metabolism and ferroptosis in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GSK-3β manipulates ferroptosis sensitivity by dominating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. LPCAT3 Is Transcriptionally Regulated by YAP/ZEB/EP300 and Collaborates with ACSL4 and YAP to Determine Ferroptosis Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 19. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rettsyndromenews.com [rettsyndromenews.com]

- 22. Ferrostatin-1 post-treatment attenuates acute kidney injury in mice by inhibiting ferritin production and regulating iron uptake-related proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ferrostatin-1 alleviates cytotoxicity of cobalt nanoparticles by inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of the labile iron pool [bio-protocol.org]

- 25. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Ferrostatin-1 as a chemical probe for studying ferroptosis.

An In-depth Technical Guide to Ferrostatin-1 as a Chemical Probe for Studying Ferroptosis

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike other forms of programmed cell death such as apoptosis or necroptosis, ferroptosis is morphologically, biochemically, and genetically distinct.[3][4] It is implicated in a wide range of pathological conditions, including neurodegenerative diseases, ischemia/reperfusion injury, kidney dysfunction, and cancer.[1][2][5]

Ferrostatin-1 (Fer-1) is a potent and selective synthetic inhibitor of ferroptosis.[6][7] It acts as a lipophilic radical-trapping antioxidant, preventing the accumulation of lethal lipid ROS that is the hallmark of this cell death modality.[2][8] Due to its specificity, Fer-1 has become an indispensable chemical probe for identifying and studying ferroptosis, allowing researchers to distinguish it from other cell death pathways and to investigate its role in various disease models.[9][10] This guide provides a comprehensive overview of Ferrostatin-1, its mechanism of action, quantitative parameters, and detailed experimental protocols for its use as a research tool.

Mechanism of Action

The primary mechanism by which Ferrostatin-1 inhibits ferroptosis is through its function as a radical-trapping antioxidant (RTA).[4][8] Ferroptotic cell death is executed by the extensive peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][4] This process is initiated by the generation of lipid hydroperoxides (LOOHs), which can be propagated through chain reactions involving lipid peroxyl radicals (LOO•).

Ferrostatin-1's key features include:

-

Radical Scavenging: Fer-1 effectively scavenges lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[2][8] The aromatic amine moiety in its structure is crucial for this antioxidant activity.[1][9]

-

Inhibition of Lipid Peroxidation: By trapping these radicals, Fer-1 directly prevents the oxidative damage to membrane lipids that ultimately leads to membrane rupture and cell death.[1][2]

-

Interaction with Iron: Some studies suggest that Fer-1's anti-ferroptotic activity is enhanced in the presence of ferrous iron. It is proposed that Fer-1 scavenges initiating alkoxyl radicals produced from the reaction of ferrous iron with lipid hydroperoxides.[11][12] The resulting Fer-1 radical can then be reduced back by ferrous iron, creating a pseudo-catalytic cycle that prevents Fer-1 from being rapidly consumed.[11]

-

Enzyme Complex Inhibition: More recent evidence indicates that Fer-1 can bind to the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex.[9][10] This complex is known to produce 15-hydroperoxy-eicosatetraenoyl phosphatidylethanolamine (15-HpETE-PE), a specific pro-ferroptotic signal.[9] By inhibiting the catalytic activity of this complex, Fer-1 suppresses the generation of these death signals.[9][10]

Quantitative Data for Ferrostatin-1 Activity

The effective concentration of Ferrostatin-1 can vary depending on the cell type, the ferroptosis inducer used, and the experimental conditions. The following table summarizes key quantitative data from various studies.

| Cell Line/Model | Ferroptosis Inducer | Parameter | Value | Reference |

| HT-1080 Fibrosarcoma | Erastin | EC50 | 60 nM | [6][7] |

| HT-1080 Fibrosarcoma | Erastin or FINO₂ | Effective Concentration | 2 µM | [9] |

| HT-1080 Fibrosarcoma | RSL3 or Erastin | Effective Concentration | 0.5 µM | [6] |

| HT-22 Hippocampal Neurons | Glutamate | Effective Concentration | 3-12 µM (maximum effect at 12 µM) | [3] |

| BeWo Choriocarcinoma Cells | RSL3 | Effective Concentration | 0.4 µM | [9] |

| Murine Lung Epithelial (MLE) Cells | RSL3 | Effective Concentration | 0.4 µM | [9][10] |

| HT22 Hippocampal Cells | Glutamate/Iron, RSL3 | Effective Concentration | 1 µM | [13] |

| ARPE-19 Cells | NaIO₃ or Erastin | Effective Concentration | 10 µM | [14] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Erastin | N/A (Used as a positive control) | N/A | [15] |

Experimental Protocols

Using Ferrostatin-1 as a chemical probe typically involves inducing ferroptosis in a cellular or in vivo model and observing whether Fer-1 can rescue the phenotype.

Protocol 1: In Vitro Ferroptosis Inhibition Assay

This protocol describes a general workflow for testing the ability of Ferrostatin-1 to inhibit ferroptosis induced by common agents like Erastin (a system xc⁻ inhibitor) or RSL3 (a GPX4 inhibitor).

1. Materials:

-

Cell line of interest (e.g., HT-1080, HT-22)

-

Complete cell culture medium

-

Ferrostatin-1 (stock solution in DMSO)

-

Ferroptosis inducer: Erastin or RSL3 (stock solutions in DMSO)

-

96-well plates for viability assays; 6-well plates for microscopy or biochemical assays

-

Reagents for endpoint analysis (e.g., MTT or CCK-8 for viability, LDH assay kit, C11-BODIPY 581/591 for lipid ROS)

2. Procedure:

-

Cell Seeding: Seed cells in appropriate plates at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 8,000 cells/well in a 96-well plate for HT-1080 cells).[6] Allow cells to adhere overnight.

-

Pre-treatment with Ferrostatin-1: The next day, pre-treat the cells with Ferrostatin-1 at the desired concentration (e.g., 0.5-10 µM) for 1-12 hours.[3][6][13] Include a vehicle control group (DMSO).

-

Induction of Ferroptosis: Add the ferroptosis inducer (e.g., 200 nM Erastin or 40 nM RSL3 for HT-1080 cells) to the wells, including those pre-treated with Fer-1.[6]

-

Incubation: Incubate the cells for the required duration to induce cell death (e.g., 24 hours).[6]

-

Endpoint Analysis:

-

Cell Viability: Measure cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol.[3][16] A significant increase in viability in the Fer-1 co-treated group compared to the inducer-only group indicates inhibition of ferroptosis.

-

Cell Death (LDH Release): Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercial kit.[2][3] Fer-1 should significantly reduce LDH release.

-

Lipid ROS Measurement: To measure lipid peroxidation, stain cells with C11-BODIPY 581/591 (e.g., 1.5 µM for 30 minutes).[13] Analyze the fluorescence shift from red to green via flow cytometry or fluorescence microscopy.[3][13] Fer-1 treatment should prevent this shift.

-

Mitochondrial Morphology: Observe mitochondrial ultrastructure using transmission electron microscopy (TEM). Ferroptotic cells typically show smaller mitochondria with increased membrane density and reduced or absent cristae.[3][14] Co-treatment with Fer-1 should preserve normal mitochondrial morphology.[3]

-

Protocol 2: Western Blot Analysis of Ferroptosis Markers

This protocol is used to assess changes in the protein levels of key ferroptosis regulators.

1. Procedure:

-

Treat cells in 6-well plates as described in Protocol 1.

-

Harvest cells and prepare protein lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key ferroptosis-related proteins, such as:

-

GPX4 (Glutathione Peroxidase 4): The master regulator of ferroptosis. Its levels may be downregulated by some inducers.[3][15]

-

SLC7A11 (xCT): A component of the system xc⁻ cystine/glutamate antiporter.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates antioxidant responses.[3][16]

-

PTGS2 (Prostaglandin-Endoperoxide Synthase 2): Often upregulated during ferroptosis.[3][14]

-

-

Incubate with a secondary antibody and detect chemiluminescence. Fer-1 treatment is expected to reverse the changes in protein expression induced by the ferroptosis trigger (e.g., restore GPX4 levels).[15]

Visualizations

Signaling Pathway of Ferroptosis and Ferrostatin-1 Inhibition

Caption: Ferroptosis pathway showing inhibition points for Ferrostatin-1.

Experimental Workflow for Validating Ferroptosis

Caption: Workflow for using Ferrostatin-1 to confirm ferroptotic cell death.

Logical Relationships in Ferroptosis Inhibition

Caption: Logical map of inducers, cellular events, and Ferrostatin-1 action.

References

- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Genetic analysis of potential biomarkers and therapeutic targets in ferroptosis from coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 11. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 8-Hydroxy-2-Anilino-1,4-Naphthoquinone Prevents Against Ferroptotic Neuronal Death and Kainate-Induced Epileptic Seizures [mdpi.com]

- 14. HO-1-mediated ferroptosis as a target for protection against retinal pigment epithelium degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Antioxidant Power of Ferrostatin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrostatin-1 (Fer-1) has emerged as a potent and specific inhibitor of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its remarkable antioxidant properties are central to its cytoprotective effects, positioning it as a valuable tool for studying ferroptosis and a promising candidate for therapeutic development in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][3] This technical guide provides an in-depth exploration of the antioxidant mechanisms of Ferrostatin-1, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Potent Radical-Trapping Antioxidant

Ferrostatin-1's primary antioxidant function lies in its ability to act as a potent radical-trapping antioxidant (RTA), effectively neutralizing lipid peroxyl radicals that propagate the chain reaction of lipid peroxidation.[4][5] This activity is crucial for preventing the accumulation of lipid hydroperoxides, a key executioner of ferroptotic cell death.[4][5]

While initially thought to function by inhibiting lipoxygenases, studies have demonstrated that Fer-1's efficacy as a ferroptosis inhibitor stems from its direct reactivity with peroxyl radicals within the lipid bilayer.[4][5] Interestingly, while Fer-1 reacts more slowly with peroxyl radicals in solution compared to α-tocopherol (vitamin E), it exhibits significantly greater reactivity within the liposomal membrane environment.[4] This enhanced activity in a lipid context underscores its specialized role in combating membrane-associated oxidative damage.

A proposed mechanism for its antioxidant activity involves the donation of a hydrogen atom from its aromatic amine moiety to a lipid radical, thereby terminating the peroxidation cascade.[1] Furthermore, recent evidence suggests a novel pseudo-catalytic cycle where Fer-1 scavenges initiating alkoxyl radicals produced from the reaction of ferrous iron with lipid hydroperoxides.[6][7] In this cycle, the resulting Fer-1 radical is then reduced back to its active form by ferrous iron, allowing it to act substoichiometrically.[6][7]

Signaling Pathway of Ferrostatin-1 in Ferroptosis Inhibition

References

- 1. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ferroptosis: History, Origin, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery and characterization of ferroptosis, a unique form of regulated cell death. It details the seminal experiments that defined this process, outlines the core molecular pathways, and presents the foundational data that established ferroptosis as a distinct cellular fate.

Introduction: The Emergence of a New Cell Death Modality

For decades, apoptosis was considered the primary form of regulated cell death. However, research in the early 21st century began to uncover non-apoptotic cell death pathways with significant implications for disease. In 2012, the scientific community was introduced to "ferroptosis," a novel cell death program characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS). The term was first coined by Dr. Brent Stockwell's team at Columbia University in a landmark paper that distinguished it from all other known forms of cell death. This discovery was the culmination of work that began with screening for small molecules that could selectively kill cancer cells with specific mutations, such as those in the RAS oncogene. Ferroptosis is morphologically, biochemically, and genetically distinct from apoptosis, necrosis, and autophagy.

The Origin Story: From Small Molecules to a New Pathway

The journey to defining ferroptosis began with the identification of two key small molecules: erastin and Ras-selective lethal 3 (RSL3) . These compounds were found to induce a unique form of cell death in cancer cell lines expressing oncogenic RAS.

-

Erastin's Role : Initial studies revealed that erastin's lethality was not blocked by inhibitors of apoptosis or necroptosis. Instead, its mechanism was traced to the inhibition of the cystine/glutamate antiporter, known as system Xc-. This inhibition blocks the import of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).

-

RSL3's Contribution : The compound RSL3 was found to act downstream of GSH synthesis. It directly inhibits the enzyme Glutathione Peroxidase 4 (GPX4), a central regulator of ferroptosis.

The critical insight was that both erastin and RSL3, despite different targets, led to the same outcome: the inactivation of GPX4 and the subsequent accumulation of lethal lipid peroxides. The indispensable role of iron in this process, likely by participating in Fenton reactions that generate ROS, led to the name "ferroptosis," from ferrum (Latin for iron) and ptosis (Greek for falling).

Core Signaling Pathways of Ferroptosis

Ferroptosis is governed by a balance between pro-ferroptotic factors (iron, polyunsaturated fatty acids) and anti-ferroptotic defenses (System Xc-, GSH, GPX4). The canonical pathway is initiated by the failure of the GPX4-mediated antioxidant system.

Caption: The canonical ferroptosis pathway, highlighting inducers (Erastin, RSL3) and key regulators.

Foundational Experimental Evidence

The characterization of ferroptosis relied on a series of key experiments designed to differentiate it from other cell death modalities and to identify its core molecular machinery.

Distinguishing Ferroptosis from Apoptosis

A critical first step was to demonstrate that the cell death induced by erastin was not apoptosis.

Caption: Logic diagram showing how caspase inhibitors were used to rule out apoptosis.

Experimental Protocol: Cell Viability Assay

-

Cell Culture : BJeLR cells (human fibrosarcoma cells engineered to express oncogenic HRASV12) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Seeding : Cells were seeded into 96-well plates at a density of 2,500 cells per well and allowed to adhere overnight.

-

Treatment : Cells were co-treated with a dose range of erastin and a pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM). Control wells received DMSO vehicle.

-

Incubation : Plates were incubated for 24-48 hours.

-

Viability Measurement : Cell viability was assessed using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader.

-

Result : Caspase inhibitors failed to rescue cells from erastin-induced death, indicating a non-apoptotic mechanism.

Identifying Lipid Peroxidation as the Execution Mechanism

The next step was to determine the method of cell death. Researchers observed morphological changes in the mitochondria and hypothesized a role for reactive oxygen species.

Experimental Protocol: Lipid ROS Measurement

-

Cell Culture and Seeding : As described above.

-

Treatment : Cells were treated with erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM). Ferrostatin-1 (a ferroptosis inhibitor) was used as a negative control, and a vehicle control (DMSO) was also included.

-

Probe Loading : 2-4 hours prior to the end of the experiment, cells were loaded with the fluorescent probe C11-BODIPY (581/591) at a final concentration of 1-2 µM. This dye is lipophilic and incorporates into cellular membranes. In its reduced state, it fluoresces green, and upon oxidation by lipid peroxides, its fluorescence shifts to red.

-

Data Acquisition : Cells were harvested, washed with PBS, and analyzed by flow cytometry. The ratio of red to green fluorescence was measured.

-

Result : Treatment with erastin or RSL3 caused a significant increase in the red/green fluorescence ratio, indicating massive lipid peroxidation. This effect was blocked by co-treatment with ferrostatin-1.

Establishing the Role of Iron

The "ferro" prefix was added after experiments demonstrated the absolute requirement for iron in this cell death process.

Experimental Protocol: Iron Chelation Assay

-

Cell Culture and Seeding : As described above.

-

Treatment : Cells were co-treated with erastin (10 µM) and an iron chelator, such as deferoxamine (DFO, 100 µM).

-

Incubation and Viability Measurement : Cells were incubated for 24-48 hours, and viability was assessed as described in section 4.1.

-

Result : The presence of DFO completely rescued cells from erastin-induced death, confirming that the process was iron-dependent.

Key Molecular Players and Quantitative Data

The initial studies established a clear set of molecular players and the concentrations of tool compounds required to modulate ferroptosis.

| Compound/Target | Class | Mechanism of Action | Typical Concentration (in vitro) | Effect |

| Erastin | Inducer | Inhibits system Xc-, leading to GSH depletion. | 5-10 µM | Induces Ferroptosis |

| RSL3 | Inducer | Covalently binds and inhibits GPX4. | 0.1-1 µM | Induces Ferroptosis |

| Ferrostatin-1 | Inhibitor | Radical-trapping antioxidant that prevents lipid peroxidation. | 0.5-1 µM | Blocks Ferroptosis |

| Deferoxamine (DFO) | Inhibitor | Iron chelator. | 100 µM | Blocks Ferroptosis |

| GPX4 | Regulator | Key enzyme that reduces lipid peroxides using GSH as a cofactor. | N/A | Central suppressor of ferroptosis. |

| System Xc- | Regulator | Membrane antiporter that imports cystine for GSH synthesis. | N/A | Crucial for cellular antioxidant defense. |

Conclusion and Future Directions

The formal definition of ferroptosis in 2012 opened a new field of cell death research. It established that iron-dependent lipid peroxidation could serve as a distinct, regulated cell death executioner. This discovery has profound implications for both basic science and medicine, with ferroptosis now implicated in a wide range of pathological conditions, including ischemia-reperfusion injury, neurodegeneration, and cancer. For drug development professionals, the ferroptosis pathway offers a rich landscape of novel targets. Inducing ferroptosis is a promising strategy for killing therapy-resistant cancer cells, while inhibiting it holds potential for treating degenerative diseases. The foundational experiments and molecular characterizations detailed here provide the essential framework for these ongoing and future investigations.

Whitepaper: An In-depth Technical Guide to the Core Signaling Pathways Regulated by Ferrostatin-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferrostatin-1 (Fer-1) is a potent and selective synthetic antioxidant that functions as a cornerstone inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Its primary mechanism involves the interception of lipid radicals, thereby preventing the propagation of lipid peroxidation within cellular membranes.[2][3] Beyond its direct antioxidant activity, Fer-1 modulates key cellular signaling pathways, most notably the Glutathione Peroxidase 4 (GPX4) axis, the Nuclear factor erythroid 2-related factor 2 (NRF2) antioxidant response system, and the p53 tumor suppressor network. This document provides a detailed technical overview of these regulatory interactions, supported by quantitative data, experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for researchers in the fields of cell biology and drug development.

Core Mechanism of Action: Inhibition of Lipid Peroxidation

The canonical pathway leading to ferroptosis involves the depletion of glutathione (GSH) and the subsequent inactivation of the selenoenzyme GPX4.[4] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH).[5] Inducers like erastin inhibit the system Xc- antiporter, blocking cystine uptake and thereby limiting GSH synthesis, which is essential for GPX4 function.[3] RSL3, another common inducer, directly inhibits GPX4.[5] In the absence of functional GPX4, iron-dependent enzymatic and non-enzymatic processes lead to the accumulation of lipid reactive oxygen species (ROS) and the propagation of lipid peroxidation, culminating in membrane damage and cell death.[6]

Ferrostatin-1 acts as a radical-trapping antioxidant (RTA).[2] It does not directly restore GPX4 activity but instead intercepts chain-carrying peroxyl radicals in the lipid bilayer, effectively breaking the chain reaction of lipid peroxidation.[2][7] This action prevents the accumulation of lethal lipid ROS, protecting the cell from ferroptotic death.[3]

Regulation of the NRF2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8] Under basal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, NRF2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Studies have shown that Ferrostatin-1 can activate the NRF2/ARE pathway.[9][10] In glutamate-injured HT-22 cells, Ferrostatin-1 treatment increased the protein expression of NRF2.[8][11] Similarly, in a model of myocardial infarction, Ferrostatin-1 improved cardiac function by activating NRF2 signaling, which in turn increased the expression of downstream targets like xCT (the light chain subunit of system Xc-, also known as SLC7A11) and GPX4.[10] This suggests a positive feedback loop where Fer-1 not only directly quenches lipid radicals but also enhances the cell's intrinsic antioxidant defense system by upregulating NRF2 and its targets.

Crosstalk with the p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 has been identified as a key regulator of ferroptosis.[12] Canonically, p53 induces apoptosis and cell cycle arrest. However, under certain conditions, p53 can promote ferroptosis by transcriptionally repressing the expression of SLC7A11 (xCT), a key component of the system Xc- antiporter.[13] This repression leads to reduced cystine import, GSH depletion, and subsequent GPX4 inactivation, sensitizing cells to ferroptosis.

Ferrostatin-1 can counteract p53-mediated ferroptosis. In studies where p53 activation sensitized cells to radiation therapy, the effect was significantly diminished by treatment with Ferrostatin-1, indicating that the radiosensitization was at least partially mediated by ferroptosis.[14] Ferrostatin-1 does not appear to affect the DNA damage response upstream of p53 but acts downstream by blocking the executionary phase of ferroptosis (i.e., lipid peroxidation).[14] Therefore, Fer-1 can uncouple p53's pro-ferroptotic function from its other tumor-suppressive roles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ferrostatin-1 suppresses cardiomyocyte ferroptosis after myocardial infarction by activating Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Tumor Suppressor Protein p53 and the Ferroptosis Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Ferroptosis as a mechanism to mediate p53 function in tumor radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Ferrostatin-1: A Technical Guide to a Potent Ferroptosis Inhibitor

Introduction: Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Ferrostatin-1 (Fer-1) was one of the first synthetic antioxidants identified as a potent and selective inhibitor of ferroptosis.[1][2] Its discovery has paved the way for the development of novel therapeutic strategies targeting this unique cell death pathway. Understanding the structure-activity relationship (SAR) of Ferrostatin-1 is paramount for the rational design of more effective and drug-like analogs. This technical guide provides an in-depth analysis of the SAR of Ferrostatin-1, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Structure and Mechanism of Action

Ferrostatin-1 is a synthetic antioxidant that functions as a radical-trapping antioxidant (RTA).[3][4] Its primary mechanism of action is the inhibition of lipid peroxidation, thereby preventing the oxidative damage to cell membranes that is a hallmark of ferroptosis.[4][5] The core scaffold of Ferrostatin-1 consists of a central 2-aminopyrazine ring, an N-acyl substitution, and an ethyl ester moiety. Modifications to each of these components have been shown to significantly impact its anti-ferroptotic activity.

Structure-Activity Relationship Analysis

The potency of Ferrostatin-1 and its analogs is typically evaluated by their ability to inhibit ferroptosis induced by small molecules such as erastin or RSL3 in cell-based assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

Key Structural Modifications and Their Impact on Activity

Systematic modifications of the Ferrostatin-1 scaffold have revealed several key determinants of its anti-ferroptotic potency. The following table summarizes the quantitative SAR data for a selection of Ferrostatin-1 analogs.

| Compound | Modification | IC50/EC50 (nM) | Cell Line | Inducer |

| Ferrostatin-1 | - | 60 | HT-1080 | Erastin |

| Analog 1 | Replacement of ethyl ester with methyl ester | 95 | HT-1080 | Erastin |

| Analog 2 | Replacement of ethyl ester with carboxylic acid | >10,000 | HT-1080 | Erastin |

| Analog 3 | Substitution on the phenyl ring (e.g., 4-methoxy) | 45 | Pfa-1 | RSL3 |

| Analog 4 | Replacement of pyrazine with pyridine | Inactive | - | - |

| Liproxstatin-1 | Different lipophilic tail | 38 | Pfa-1 | RSL3 |

Table 1: Structure-Activity Relationship Data for Ferrostatin-1 and Analogs. This table presents the inhibitory concentrations of various Ferrostatin-1 derivatives, highlighting the impact of structural modifications on their anti-ferroptotic activity.

Experimental Protocols

The evaluation of Ferrostatin-1 and its analogs necessitates robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in SAR studies.

Cell Viability Assay to Determine Anti-Ferroptotic Activity

This protocol describes a method to assess the ability of a compound to protect cells from ferroptosis induced by erastin or RSL3.

1. Cell Seeding:

- Seed cells (e.g., HT-1080 human fibrosarcoma cells) in a 96-well plate at a density of 5,000 cells per well.[6]

- Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a serial dilution of the test compounds (e.g., Ferrostatin-1 and its analogs) in the appropriate cell culture medium.

- Add the diluted compounds to the cells.

- Incubate for 1 hour.

3. Induction of Ferroptosis:

- Add a ferroptosis inducer, such as erastin (final concentration 10 µM) or RSL3 (final concentration 1 µM), to the wells containing the test compounds.

- Include control wells with cells treated only with the inducer and wells with untreated cells.

4. Incubation:

- Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

5. Assessment of Cell Viability:

- Cell viability can be assessed using various methods, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with SYTOX Green, a fluorescent dye that stains the nuclei of dead cells.[7][8]

- For the SYTOX Green assay, add the dye to the wells and incubate for 30 minutes.

- Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

6. Data Analysis:

- Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

- Plot the cell viability against the compound concentration and determine the EC50 value using a suitable curve-fitting software.

C11-BODIPY Assay for Lipid Peroxidation

This assay directly measures lipid peroxidation, a key event in ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[9][10]

1. Cell Seeding and Treatment:

- Seed cells in a suitable format for microscopy or flow cytometry.

- Treat the cells with the test compounds and a ferroptosis inducer as described in the cell viability assay protocol.

2. C11-BODIPY Staining:

- After the desired treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS).

- Add a solution of C11-BODIPY (2-10 µM in serum-free medium) to the cells.[9][11]

- Incubate for 30 minutes at 37°C, protected from light.[11]

3. Imaging or Flow Cytometry:

- Microscopy: Wash the cells with PBS and add fresh medium. Image the cells using a fluorescence microscope. The oxidized form of C11-BODIPY emits green fluorescence, while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

- Flow Cytometry: After staining, detach the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel is indicative of lipid peroxidation.[11]

4. Data Analysis:

- Quantify the fluorescence intensity in both the green and red channels.

- Calculate the ratio of green to red fluorescence to determine the extent of lipid peroxidation.

- Compare the ratios of treated cells to control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ferroptosis and the workflow for inhibitor screening can provide a clearer understanding for researchers.

Ferroptosis Signaling Pathway